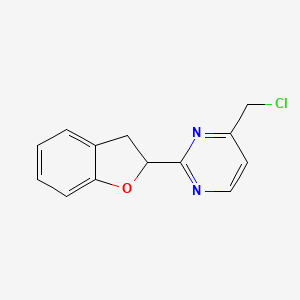
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Pyrimidine Ring Formation: The pyrimidine ring can be formed by the condensation of appropriate amidines with β-dicarbonyl compounds.
Chloromethylation: The final step involves the chloromethylation of the pyrimidine ring, which can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Could be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)thiazole
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)imidazole
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)triazole
Uniqueness
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is unique due to its specific combination of the benzofuran and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
Chemical Structure and Properties
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is a compound with the molecular formula C13H11ClN2O and a molecular weight of 248.69 g/mol. Its structure features a pyrimidine ring substituted with a chloromethyl group and a benzofuran moiety, which may influence its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group is particularly reactive, allowing for nucleophilic substitutions that may lead to the formation of covalent bonds with proteins or nucleic acids, potentially inhibiting enzymatic functions or disrupting cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. In vitro studies on related pyrimidine compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluating the biological activity of similar chloromethylated compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showing effective antimicrobial activity.
- Anticancer Activity :
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving chloromethylated pyrimidine derivatives:
属性
IUPAC Name |
4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDYTZKPARYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














